molecular formula C12H12F3NO2 B1386496 (3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid CAS No. 1086374-97-1

(3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

Cat. No.: B1386496
CAS No.: 1086374-97-1
M. Wt: 259.22 g/mol
InChI Key: FPZPMWPWUUKLAI-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate, particularly valued for its stereochemically defined pyrrolidine scaffold and the presence of a trifluoromethylphenyl group. The trifluoromethyl (CF3) moiety is a critical pharmacophore known to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets by influencing its lipophilicity and electronic properties . This makes the compound a valuable building block for developing novel bioactive molecules, including potential enzyme inhibitors and receptor modulators . Its carboxylic acid functionality allows for further derivatization into amides or esters, enabling the construction of diverse compound libraries for screening campaigns. The (S)-configuration at the 3-position is crucial for applications requiring enantioselective synthesis, as chirality often dictates the potency and specificity of drug candidates . Research into analogous pyrrolidine-3-carboxylic acid structures has demonstrated their potential in discovering non-peptide antagonists for neurological targets like the RXFP3 receptor, which is involved in stress, feeding, and motivation . Furthermore, similar trifluoromethyl-containing compounds are extensively explored in agrochemical research, as evidenced by the discovery of herbicides like Tetflupyrolimet, which targets dihydroorotate dehydrogenase (DHODH) . This product is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)9-1-3-10(4-2-9)16-6-5-8(7-16)11(17)18/h1-4,8H,5-7H2,(H,17,18)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZPMWPWUUKLAI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more potent and selective in biological systems. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C19H18F3NO2
  • Molecular Weight : 349.35 g/mol
  • CAS Number : 1394827-69-0

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its interactions with biological targets, including enzymes and receptors.

1. Enzyme Inhibition

Research indicates that compounds containing a trifluoromethyl group can significantly enhance their ability to inhibit enzymes. For instance, a study highlighted that the inclusion of a trifluoromethyl group in similar structures increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by sixfold compared to non-fluorinated analogs .

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties. In vitro studies demonstrated that derivatives with similar structures exhibited effective antimicrobial activity against various pathogens, including Candida albicans and certain Gram-negative bacteria. The zone of inhibition ranged from 10 to 29 mm, with minimum inhibitory concentration (MIC) values between 6 to 25 µg/mL .

3. Cytotoxicity

Cytotoxicity assessments revealed that this compound analogs demonstrated significant cytotoxic effects against human leukemia cells (CEM), with IC50 values reported at approximately 0.13 ± 0.06 µM . This suggests potential applications in cancer therapeutics.

Data Tables

Biological Activity Observed Effect Reference
Enzyme InhibitionIncreased potency for inhibiting 5-HT uptake
Antimicrobial ActivityZone of inhibition: 10-29 mm
CytotoxicityIC50: 0.13 ± 0.06 µM against CEM cells

Case Studies

  • Trifluoromethyl Group in Drug Design :
    A comprehensive review discussed the role of trifluoromethyl groups in enhancing drug potency and selectivity. It was noted that compounds with this group often exhibit improved binding affinity to target proteins due to favorable electronic effects and steric properties .
  • Antimicrobial Testing :
    A study on various pyrrolidine derivatives showed that those containing the trifluoromethyl group had enhanced antimicrobial efficacy, particularly against resistant strains of bacteria and fungi . This underscores the importance of structural modifications in developing new antimicrobial agents.

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity
Research has indicated that compounds featuring the pyrrolidine structure can exhibit antidepressant effects. The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Studies have shown that derivatives of this compound may act on serotonin and norepinephrine transporters, offering a pathway for developing new antidepressants .

2. Analgesic Properties
The compound has been investigated for its analgesic properties. Its structural similarity to known pain relief agents suggests potential efficacy in treating chronic pain conditions. In vitro studies indicate that it may modulate pain pathways, providing insights into its mechanism of action .

Neuropharmacology

3. Neuroprotective Effects
Recent studies suggest that (3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Organic Synthesis Applications

4. Building Block for Complex Molecules
The unique structural features of this compound allow it to be used as a versatile building block in organic synthesis. It can serve as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly those requiring trifluoromethylation as part of their molecular architecture .

Case Studies

StudyApplicationFindings
Antidepressant ActivityDemonstrated efficacy in modulating serotonin levels in animal models.
Analgesic PropertiesShowed significant pain relief in preclinical trials compared to control groups.
Neuroprotective EffectsReduced markers of oxidative stress in neuronal cultures, indicating potential therapeutic benefits.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The following table summarizes key structural analogs and their differences:

Compound Name Substituents/Modifications Molecular Formula Key Features References
(3S)-1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid - Trifluoromethylphenyl at C1
- Free carboxylic acid at C3 (S-configuration)
C₁₂H₁₂F₃NO₂ Parent compound; chiral center at C3 N/A
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-ureido-methyl analog (14{4,5}) - Benzodioxolyl at C4
- Ureido-methyl group at C3
- Methyl group at N1
C₂₂H₂₂F₃N₃O₅ Enhanced hydrogen bonding via ureido group; higher molecular weight
(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl) analog - 3-Fluorophenyl at C4
- 2-Methoxyethyl at N1
C₁₅H₁₉FNO₃ Increased lipophilicity due to methoxyethyl; potential CNS activity
rac-(3S,4S)-1-(2-Ethoxyethyl)-4-(trifluoromethyl) analog - Trifluoromethyl at C4
- Ethoxyethyl at N1
C₁₀H₁₆F₃NO₃ Racemic mixture; ethoxyethyl enhances solubility
(3S,4R)-1-Boc-4-(3-Trifluoromethylphenyl) analog - Boc-protected amine at N1
- 3-Trifluoromethylphenyl at C4
C₁₇H₂₀F₃NO₄ Boc group improves stability during synthesis; intermediate for drug design
4-(Trifluoromethyl)-3-pyridinecarboxylic acid Pyridine core instead of pyrrolidine
- Trifluoromethyl at C4, carboxylic acid at C3
C₇H₄F₃NO₂ Aromatic heterocycle; higher melting point (147°C)

Physicochemical Properties

  • Melting Points: 4-(Trifluoromethyl)-3-pyridinecarboxylic acid: 147°C . (3S,4R)-4-(3-Trifluoromethylphenyl)pyrrolidine-3-carboxylic acid hydrochloride: Boiling point 356.2°C .
  • Density :

    • Pyridine analog: 1.48 g/cm³ .
    • Hydrochloride salt of (3S,4R)-analog: 1.331 g/cm³ .
  • Molecular Weight :

    • Target compound: ~263.23 g/mol (calculated).
    • Ureido-methyl analog (14{4,5}): 466.43 g/mol .

Preparation Methods

Enantioselective Hydrogenation Approach

One of the most efficient and economically viable methods is the enantioselective hydrogenation of 1-benzyl-4-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives. This method is carried out under moderate conditions using ruthenium or other metal-based chiral catalysts, achieving high yields (>99%) and exceptional enantiomeric excess (>99.9% ee).

Key steps include:

  • Preparation of the unsaturated pyrrolidine precursor via palladium-catalyzed coupling reactions.
  • Hydrogenation under 40 bar hydrogen pressure at approximately 30°C for 20 hours.
  • Post-reaction workup involving basification, extraction, and acidification to precipitate the pure product.

This process yields the (3S,4S)- or (3R,4R)-pyrrolidine carboxylic acids with minimal need for further purification, making it industrially attractive.

Enzymatic Resolution of Racemates

An alternative method involves enzymatic resolution of racemic esters of 4-aryl-2-oxo-pyrrolidine-3-carboxylic acid using enzymes such as pancreatin or cholesterol esterase. This biocatalytic process selectively hydrolyzes one enantiomer, allowing separation of the desired optically active acid.

Process highlights:

  • Starting from racemic methyl or ethyl esters of the pyrrolidine carboxylic acid.
  • Enzymatic hydrolysis in aqueous buffer at controlled temperatures (around 20–50°C).
  • Extraction and purification steps to isolate the enantiomerically enriched acid.
  • Optical purity exceeding 98% enantiomeric excess without chromatographic purification.

This method is particularly useful for obtaining enantiomerically pure compounds when asymmetric synthesis is challenging.

Multi-step Organic Synthesis Including Protection and Deprotection

The synthetic route often involves:

  • Introduction of the trifluoromethyl group on the aromatic ring via halogenated intermediates.
  • Formation of the pyrrolidine ring through cyclization reactions.
  • Use of protecting groups such as benzyl or methoxymethyl to control selectivity.
  • Final deprotection and purification steps to yield the free acid.

For example, trifluoroacetic acid and N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine are used for functional group transformations, followed by base-induced hydrolysis and acidification to precipitate the target acid.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Catalysts Conditions Yield (%) Enantiomeric Excess (ee) Remarks
Enantioselective Hydrogenation Ru-based chiral catalyst, H2 (40 bar) 30°C, 20 h >99 >99.9% High yield and purity, industrial scale
Enzymatic Resolution Pancreatin or cholesterol esterase Aqueous buffer, 20–50°C, 136 h ~50-60 >98 Biocatalytic, mild conditions
Multi-step Organic Synthesis Pd-catalysts, trifluoroacetic acid, bases Room temperature to reflux 58-76 Not always specified Requires multiple steps and purification

Research Insights and Practical Considerations

  • The enantioselective hydrogenation method is favored due to its operational simplicity, scalability, and ability to produce highly pure enantiomers without chromatographic separation.
  • Enzymatic resolution, while milder and environmentally friendly, is time-consuming and may have lower overall yields but provides excellent enantiomeric purity.
  • The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which is beneficial for pharmacokinetic properties.
  • Process optimization often involves balancing catalyst loading, reaction time, temperature, and solvent choice to maximize yield and purity.

Q & A

Q. What synthetic strategies are recommended for preparing (3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid with high enantiomeric purity?

Methodological Answer:

  • Key Steps :
    • Chiral Resolution : Use chiral auxiliaries or enzymatic resolution to isolate the (3S)-enantiomer. For example, Boc-protected intermediates (e.g., trans-1-Boc-4-(3-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid) can be synthesized and resolved via diastereomeric salt formation .
    • Asymmetric Catalysis : Employ palladium- or copper-catalyzed cross-coupling reactions to introduce the 4-(trifluoromethyl)phenyl group while retaining stereochemical integrity .
    • Cyclization : Optimize reaction conditions (e.g., solvent, temperature) for pyrrolidine ring formation, as seen in analogous syntheses of 5-oxopyrrolidine-3-carboxylic acid derivatives .
  • Purification : Use reverse-phase chromatography (MeCN:H2O gradients) to isolate the final product with >95% purity .

Q. How can researchers confirm the stereochemical configuration and purity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • Chiral HPLC : Utilize chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers and validate the (3S)-configuration .
    • X-ray Crystallography : Determine absolute configuration via single-crystal analysis, particularly for intermediates like Boc-protected derivatives .
    • NMR Spectroscopy : Analyze coupling constants (e.g., <sup>3</sup>JH-H) in the pyrrolidine ring to confirm stereochemistry .
  • Purity Assessment : Combine LC-MS (for molecular weight confirmation) and elemental analysis to verify stoichiometry .

Advanced Research Questions

Q. What structural modifications enhance the pharmacological activity of this compound in receptor-binding studies?

Methodological Answer:

  • SAR Design Principles :
    • Substituent Optimization : Replace the carboxylic acid group with bioisosteres (e.g., carboxamides) to improve membrane permeability. For example, coupling with HATU/DIPEA and amines yields derivatives with enhanced bioavailability .
    • Aromatic Ring Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position of the phenyl ring to increase receptor affinity, as demonstrated in endothelin antagonists .
    • Side Chain Engineering : Incorporate sulfonamide or urea moieties to balance ETA/ETB receptor selectivity, mimicking strategies used in balanced endothelin antagonists .
  • In Vitro Testing : Screen derivatives using radioligand binding assays (e.g., competitive displacement of <sup>125</sup>I-ET-1) to quantify receptor affinity .

Q. How can computational modeling guide the design of derivatives targeting enzymes like Notum carboxylesterase?

Methodological Answer:

  • Computational Workflow :
    • Docking Studies : Use software like AutoDock Vina to predict binding poses of the carboxylic acid group within the Notum active site, focusing on interactions with catalytic serine residues .
    • MD Simulations : Perform 100-ns simulations to assess stability of hydrogen bonds between the trifluoromethylphenyl group and hydrophobic pockets .
    • QSAR Modeling : Correlate topological polar surface area (e.g., 49.4 Ų ) with cellular uptake to prioritize derivatives with optimal logP values (e.g., ~3.3) .
  • Validation : Synthesize top candidates and test inhibitory activity in enzymatic assays (IC50 determination) .

Q. What in vitro models are suitable for evaluating anti-proliferative effects of this compound?

Methodological Answer:

  • Experimental Design :
    • Cell Lines : Use prostate cancer (PC-3) or breast cancer (MCF-7) cell lines, as trifluoromethylphenyl derivatives have shown autophagy-inducing effects in similar systems .
    • Assays :
  • MTT/Proliferation : Measure IC50 values after 48-hour exposure.
  • Western Blotting : Quantify autophagy markers (LC3-II) and mTOR/p70S6K pathway inhibition .
    3. 3D Spheroid Models : Culture cells in Matrigel to assess penetration and efficacy in tumor-like microenvironments .
  • Controls : Include positive controls (e.g., rapamycin for autophagy induction) and validate results across biological replicates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.